2-Pyrrolidin-2-ylpyridine

Nicotinic Acetylcholine Receptor nAChR Binding Affinity Structure-Activity Relationship

2-Pyrrolidin-2-ylpyridine (CAS 77790-61-5), also known as (±)-α-nornicotine or 2-(2-pyrrolidinyl)pyridine, is a heterocyclic organic compound with the molecular formula C9H12N2 and a molecular weight of 148.21 g/mol. Structurally, it consists of a pyridine ring linked at the 2-position to a pyrrolidine moiety via a single carbon-nitrogen bond, creating a bidentate nitrogen-donor framework with one hydrogen bond donor and two acceptor sites.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 77790-61-5
Cat. No. B1586442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrrolidin-2-ylpyridine
CAS77790-61-5
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC=CC=N2
InChIInChI=1S/C9H12N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6,9,11H,3,5,7H2
InChIKeyNDCZQFDBSPOUDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyrrolidin-2-ylpyridine (CAS 77790-61-5) Technical Baseline and Procurement-Relevant Compound Class Definition


2-Pyrrolidin-2-ylpyridine (CAS 77790-61-5), also known as (±)-α-nornicotine or 2-(2-pyrrolidinyl)pyridine, is a heterocyclic organic compound with the molecular formula C9H12N2 and a molecular weight of 148.21 g/mol . Structurally, it consists of a pyridine ring linked at the 2-position to a pyrrolidine moiety via a single carbon-nitrogen bond, creating a bidentate nitrogen-donor framework with one hydrogen bond donor and two acceptor sites . This compound belongs to the pyrrolidinylpyridine class and is structurally characterized by one rotatable bond, a computed XLogP3-AA of 0.8, and a topological polar surface area of 24.9 Ų [1]. It is a chiral molecule supplied commercially as a racemic mixture with purity specifications typically ≥95–96% as determined by GC, and is available from multiple suppliers in liquid form .

2-Pyrrolidin-2-ylpyridine (CAS 77790-61-5): Why Close Analogs Fail as Interchangeable Replacements in Binding and Catalytic Applications


The pyrrolidinylpyridine scaffold exhibits marked sensitivity to regioisomeric substitution and N-methylation status, which fundamentally alters both receptor pharmacology and metal-coordination behavior. In nicotinic acetylcholine receptor (nAChR) binding, the position of the pyridine-pyrrolidine linkage (2- vs. 3-substitution) and the presence or absence of an N-methyl group on the pyrrolidine nitrogen dictate both affinity magnitude and functional outcome [1]. Similarly, in asymmetric catalysis, the chiral pyrrolidine nitrogen serves as a stereodirecting element; replacing the pyrrolidin-2-ylpyridine framework with a non-chiral or differently substituted analog abrogates enantioselectivity [2]. In platinum(II) anticancer complexes, the choice of pyridine-derived ligand modulates both DNA binding properties and cell-line-specific cytotoxicity—2-pyrrolidin-2-ylpyridine confers a distinct selectivity profile compared to imidazolylpyridine or benzimidazole alternatives [3]. These structure–activity relationships render in-class compounds non-interchangeable; procurement decisions must therefore be guided by application-specific performance data rather than structural similarity alone.

2-Pyrrolidin-2-ylpyridine (CAS 77790-61-5) Quantitative Differentiation Guide: Comparator-Backed Performance Data for Scientific Procurement


2-Pyrrolidin-2-ylpyridine vs. Nornicotine (3-Substituted Regioisomer) in Nicotinic Receptor Binding: 2-Substitution Drives 0.8 log Unit Higher Affinity

In a systematic structure–activity relationship study of 59 nicotine analogs, 2-pyrrolidin-2-ylpyridine (the 2-substituted pyridine regioisomer; (±)-α-nornicotine) exhibited an approximate 6.3-fold higher affinity for rat brain nicotinic acetylcholine receptors compared to its 3-substituted regioisomer nornicotine (3-(pyrrolidin-2-yl)pyridine) [1]. The binding affinity, expressed as Ki for competition against [³H]nicotine, was determined using rat brain membrane preparations [1]. This positional isomer effect demonstrates that the 2-pyridyl linkage confers significantly enhanced receptor recognition relative to the 3-pyridyl arrangement.

Nicotinic Acetylcholine Receptor nAChR Binding Affinity Structure-Activity Relationship Neuropharmacology

2-Pyrrolidin-2-ylpyridine vs. N-Methylated Nicotine: N-Demethylation Enhances nAChR Subtype Selectivity and Alters Functional Profile

2-Pyrrolidin-2-ylpyridine ((±)-α-nornicotine) differs from nicotine solely by the absence of the N-methyl group on the pyrrolidine nitrogen. This structural modification produces a qualitative shift in receptor pharmacology: while nicotine acts as an agonist at α4β2* nAChRs, 2-pyrrolidin-2-ylpyridine and related nornicotine derivatives function as antagonists at nAChRs mediating nicotine-evoked dopamine release from rat striatal tissue [1]. The compounds inhibit [³H]nicotine binding to the α4β2* nAChR subtype but show no interaction with α7* nAChRs, demonstrating a distinct subtype selectivity profile [1].

Nicotinic Acetylcholine Receptor nAChR Subtype Selectivity Antagonist Activity Dopamine Release

(S)-2-Pyrrolidin-2-ylpyridine vs. Non-Chiral Pyridine-Pyrrolidine Ligands: Enantioselective Catalysis Delivers up to 100% ee in Diethylzinc Additions

The enantiopure (S)-enantiomer of 2-pyrrolidin-2-ylpyridine functions as an effective chiral catalyst in the enantioselective addition of diethylzinc to aldehydes, producing optically active secondary alcohols in up to 100% enantiomeric excess (ee) with high chemical yields [1]. This performance relies on the stereogenic center at the pyrrolidine 2-position and the bidentate coordination provided by the pyridine nitrogen and pyrrolidine nitrogen. The racemic mixture (±)-2-pyrrolidin-2-ylpyridine lacks enantioselectivity, and replacement with non-chiral pyridine-pyrrolidine analogs yields racemic products [1].

Asymmetric Catalysis Enantioselective Synthesis Chiral Ligand Diethylzinc Addition

2-Pyrrolidin-2-ylpyridine vs. 2-(1H-Imidazol-2-yl)pyridine in Pt(II) Complexes: Differential Cytotoxicity and Breast Cancer Cell Line Selectivity

In a comparative evaluation of three pyridine-derived ligands within the [Pt(PL)(diaminocyclohexane)]Cl₂ scaffold, complexes bearing 2-pyrrolidin-2-ylpyridine exhibited distinct cytotoxicity profiles compared to those containing 2-(1H-Imidazol-2-yl)pyridine [1]. While all three ligand classes demonstrated similar DNA binding properties, 2-pyrrolidin-2-ylpyridine-containing complexes were not as cytotoxic across all tested cell lines—a characteristic that translated into improved selectivity indices in MCF10A and MCF-7 breast cancer cell lines relative to previously described Pt(II) complexes such as 56MESS [1]. The variation in activity between cell lines was remarkable, with the 2-pyrrolidin-2-ylpyridine complex exhibiting a selectivity index of >2.6 in MCF10A cells and >1.7 in MCF-7 cells [1].

Platinum Anticancer Complexes Cytotoxicity DNA Binding Selectivity Index

2-Pyrrolidin-2-ylpyridine as a Bidentate Chelator: Defined Coordination Geometry vs. Monodentate Pyridine Ligands

2-Pyrrolidin-2-ylpyridine functions as an N,N-bidentate chelating ligand, utilizing both the pyridine nitrogen and the pyrrolidine secondary amine nitrogen for metal coordination [1]. This chelation mode forms a stable five-membered metallacycle with transition metals such as palladium(II) and platinum(II), as demonstrated in characterized Pt(II) complexes where the ligand occupies two cis-coordination sites [1]. In contrast, simple pyridine or substituted pyridine analogs lacking the adjacent pyrrolidine nitrogen act as monodentate ligands, resulting in fundamentally different coordination geometry, complex stability, and catalytic activity [2].

Coordination Chemistry Bidentate Ligand Transition Metal Complexation Catalyst Design

2-Pyrrolidin-2-ylpyridine vs. 3-Pyridyl Regioisomer: Physicochemical Property Differences Impacting Formulation and Bioavailability

The 2-substituted pyridine regioisomer (2-pyrrolidin-2-ylpyridine) exhibits a computed XLogP3-AA of 0.8, topological polar surface area (tPSA) of 24.9 Ų, and one hydrogen bond donor with two acceptors [1]. Comparative in silico ADME predictions indicate this compound has Caco-2 cell permeability of 0.796 and human intestinal absorption (HIA%) of 92.383% [2]. While direct head-to-head experimental physicochemical data versus the 3-substituted nornicotine regioisomer are not available in the current literature, the 2- versus 3-substitution pattern is known to influence logP, basicity (pKa), and hydrogen-bonding capacity due to differing electronic effects of the pyridine nitrogen position .

Physicochemical Properties Lipophilicity ADME Drug Development

2-Pyrrolidin-2-ylpyridine (CAS 77790-61-5): Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement


Nicotinic Acetylcholine Receptor (nAChR) Tool Compound Development and Pharmacological Profiling

2-Pyrrolidin-2-ylpyridine serves as a structurally defined nAChR ligand with documented antagonist activity at α4β2* receptors and no detectable interaction with α7* subtypes [1]. Its 6.3-fold higher binding affinity compared to the 3-substituted regioisomer nornicotine makes it the preferred choice for binding assays and functional studies requiring robust target engagement [2]. The compound is suitable for use as a reference standard in competition binding assays, as a pharmacological tool to dissect nAChR subtype contributions, and as a scaffold for structure–activity relationship (SAR) expansion in neuropharmacology programs.

Enantioselective Catalysis Using (S)-2-Pyrrolidin-2-ylpyridine as a Chiral Ligand

The enantiopure (S)-enantiomer of 2-pyrrolidin-2-ylpyridine is a validated chiral ligand for asymmetric diethylzinc additions to aldehydes, delivering optically active secondary alcohols in up to 100% ee [3]. This application requires the single enantiomer; the racemic mixture is unsuitable for stereoselective transformations. Procurement considerations should prioritize enantiopure material (CAS 22083-78-9 for the (S)-enantiomer) with documented chiral purity. The ligand is compatible with standard palladium-catalyzed coupling reactions and has demonstrated utility in the synthesis of enantiopure pyridin-4-one derivatives [4].

Platinum(II)-Based Anticancer Complex Development with Breast Cancer Selectivity

2-Pyrrolidin-2-ylpyridine functions as a primary ligand (PL) in the [Pt(PL)(diaminocyclohexane)]²⁺ scaffold, conferring a selectivity index of >2.6 in MCF10A breast cells and >1.7 in MCF-7 breast cancer cells—superior to the imidazolylpyridine comparator [5]. This selectivity profile supports its use in medicinal chemistry programs targeting breast cancer with reduced off-target cytotoxicity. The ligand coordinates as an N,N-bidentate chelator, forming stable square-planar Pt(II) complexes suitable for further SAR exploration and in vitro efficacy screening [5].

Transition Metal Coordination Chemistry and Catalyst Precursor Synthesis

As a bidentate N,N-chelating ligand, 2-pyrrolidin-2-ylpyridine forms stable five-membered metallacycles with Pd(II) and Pt(II) centers [5]. This chelation mode provides predictable square-planar geometry and enhanced complex stability compared to monodentate pyridine ligands [6]. The compound is applicable as a building block for synthesizing palladium catalysts used in cross-coupling reactions, as demonstrated by its nonaflate derivatives which serve as excellent precursors for palladium-catalyzed couplings [4]. It is also employed as a ligand in metal-organic frameworks (MOFs) for gas storage and separation research.

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